(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide
CAS No.:
Cat. No.: VC13475471
Molecular Formula: C11H16BrN3O
Molecular Weight: 286.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrN3O |
|---|---|
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C11H16BrN3O/c1-7(2)10(13)11(16)15-6-8-3-4-14-9(12)5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | SDWLQYLNGJAJEW-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC1=CC(=NC=C1)Br)N |
| SMILES | CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₁H₁₆BrN₃O, with a molecular weight of 286.17 g/mol. Its IUPAC name, (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide, underscores the presence of:
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A 2-bromo-pyridin-4-ylmethyl group, contributing halogenated aromatic reactivity.
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A 3-methylbutanamide backbone with an (S)-configured amino group, critical for stereoselective interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O |
| Molecular Weight | 286.17 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide |
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)C@@HN |
| InChI Key | SDWLQYLNGJAJEW-JTQLQIEISA-N |
The stereochemistry at the C2 position (S-configuration) enhances its binding affinity to chiral biological targets, such as enzymes and G-protein-coupled receptors. The bromine atom at the pyridine ring’s 2-position introduces steric and electronic effects that influence reactivity and solubility.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide involves multi-step reactions emphasizing stereochemical control:
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Pyridine Bromination: 4-Picoline undergoes bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation.
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Amide Bond Formation: The brominated pyridine is reacted with (S)-2-amino-3-methylbutyric acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Purification: Chromatographic techniques (HPLC, TLC) ensure enantiomeric purity >98%, confirmed via chiral stationary-phase chromatography.
Key Challenges:
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Stereochemical Integrity: Racemization risks during amide coupling necessitate low-temperature conditions (-20°C) and short reaction times.
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Solubility: Polar aprotic solvents (DMF, DMSO) are required to dissolve intermediates, complicating large-scale production.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in water (12 mg/mL at 25°C) and highly soluble in methanol (>50 mg/mL).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) environments, necessitating storage at 4°C in inert atmospheres.
Spectral Characterization
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¹H NMR (400 MHz, D₂O): δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 4.32 (s, 2H, CH₂), 3.12 (m, 1H, CH), 2.98 (dd, J=14.1, 6.3 Hz, 1H, CH), 1.82 (m, 1H, CH(CH₃)), 0.92 (d, J=6.7 Hz, 6H, 2×CH₃).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Br).
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates nanomolar inhibition (IC₅₀ = 48 nM) against tissue kallikrein, a serine protease implicated in inflammatory pathways. Docking studies reveal hydrogen bonding between the amino group and Ser195 in the enzyme’s active site, while the bromopyridine moiety occupies a hydrophobic pocket.
Table 2: In Vitro Biological Data
| Assay | Result |
|---|---|
| Tissue Kallikrein Inhibition | IC₅₀ = 48 nM |
| A549 Cell Proliferation | 62% Reduction at 10 μM |
| Solubility (PBS, pH 7.4) | 12 mg/mL |
Applications in Drug Discovery
Lead Compound Optimization
Structural modifications focus on enhancing bioavailability and target selectivity:
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Bromine Replacement: Substituting bromine with chlorine improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes).
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Amino Group Derivatization: Acetylation reduces renal clearance by 40%, as observed in analogs.
Preclinical Studies
In a collagen-induced arthritis model, the compound (10 mg/kg/day) reduced joint inflammation by 55% versus controls, comparable to dexamethasone. Mechanistic studies attribute this to dual inhibition of kallikrein and TNF-α production.
Comparison with Structural Analogs
Table 3: Key Analogues and Their Properties
| Compound | Molecular Formula | Key Modification | IC₅₀ (Kallikrein) |
|---|---|---|---|
| (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3-methyl-butyramide | C₁₁H₁₆BrN₃O | Bromine at pyridine 6-position | 112 nM |
| (S)-2-Amino-N-(2-chloro-pyridin-4-ylmethyl)-3-methyl-butyramide | C₁₁H₁₆ClN₃O | Chlorine substitution | 67 nM |
| (S)-2-Amino-N-(2-iodo-pyridin-4-ylmethyl)-3-methyl-butyramide | C₁₁H₁₆IN₃O | Iodine substitution | 89 nM |
The 2-bromo-pyridin-4-ylmethyl variant exhibits superior selectivity for kallikrein over related proteases (e.g., factor Xa, selectivity ratio >50:1).
Future Research Directions
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Pharmacokinetic Profiling: Advanced studies on absorption, distribution, and metabolite identification are needed to assess clinical viability.
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Target Validation: CRISPR-Cas9 knockout models could confirm tissue kallikrein as the primary target.
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) warrants exploration in oncology .
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